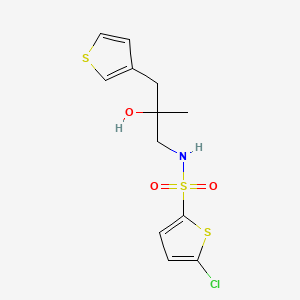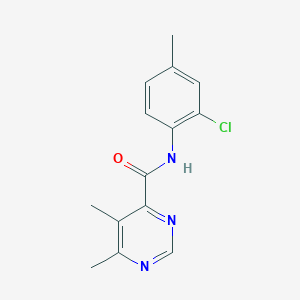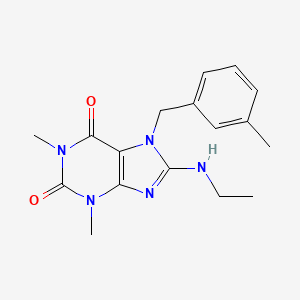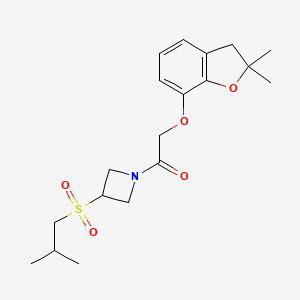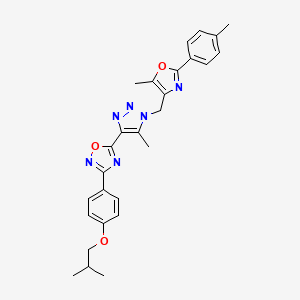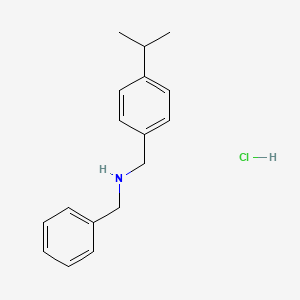
ベンジル-(4-イソプロピル-ベンジル)-アミン塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl-(4-isopropyl-benzyl)-amine hydrochloride is a chemical compound that belongs to the class of benzylamines It is characterized by the presence of a benzyl group and a 4-isopropyl-benzyl group attached to an amine, with the hydrochloride salt form enhancing its solubility in water
科学的研究の応用
Benzyl-(4-isopropyl-benzyl)-amine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-(4-isopropyl-benzyl)-amine hydrochloride typically involves the following steps:
Formation of 4-isopropylbenzyl chloride: This can be achieved by reacting 4-isopropylbenzyl alcohol with thionyl chloride or phosphorus trichloride under reflux conditions.
Nucleophilic substitution reaction: The 4-isopropylbenzyl chloride is then reacted with benzylamine in the presence of a base such as sodium hydroxide or potassium carbonate to form Benzyl-(4-isopropyl-benzyl)-amine.
Formation of hydrochloride salt: The free amine is then treated with hydrochloric acid to form the hydrochloride salt, Benzyl-(4-isopropyl-benzyl)-amine hydrochloride.
Industrial Production Methods
Industrial production methods for Benzyl-(4-isopropyl-benzyl)-amine hydrochloride may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
Benzyl-(4-isopropyl-benzyl)-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The benzyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzyl derivatives.
作用機序
The mechanism of action of Benzyl-(4-isopropyl-benzyl)-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a ligand, binding to specific sites and modulating biological pathways. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Benzylamine: A simpler analogue with only one benzyl group.
4-Isopropylbenzylamine: Contains a single 4-isopropyl-benzyl group.
N-Benzyl-N-methylamine: A related compound with a methyl group instead of a 4-isopropyl-benzyl group.
Uniqueness
Benzyl-(4-isopropyl-benzyl)-amine hydrochloride is unique due to the presence of both benzyl and 4-isopropyl-benzyl groups, which confer distinct chemical and physical properties
特性
IUPAC Name |
1-phenyl-N-[(4-propan-2-ylphenyl)methyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N.ClH/c1-14(2)17-10-8-16(9-11-17)13-18-12-15-6-4-3-5-7-15;/h3-11,14,18H,12-13H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBWYMGCTYJARQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNCC2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
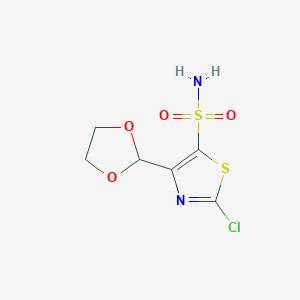

![3-(2,2-dimethoxyethyl)-5-(2-propynylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole](/img/structure/B2400118.png)
![8-(2-((2,5-dimethoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2400122.png)
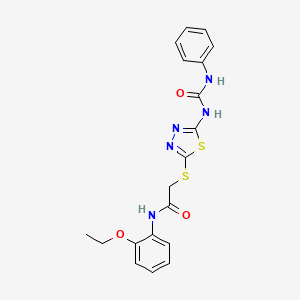
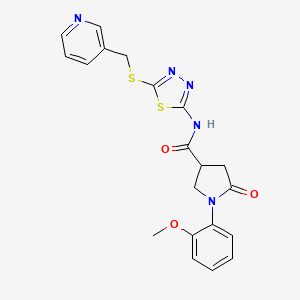
![3-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methoxy}naphthalene-2-carboxylic acid](/img/structure/B2400126.png)
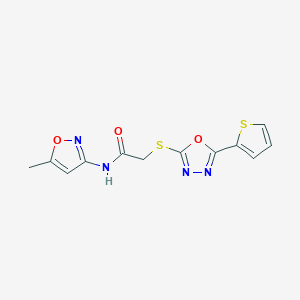
![8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione](/img/structure/B2400128.png)
